tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[222]octane-2-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a bicyclic amine with an isopropoxyphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxyphenyl group, where nucleophiles like halides or amines replace the isopropoxy group.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The unique bicyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Research: It is used in studies to understand the interaction of bicyclic compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The isopropoxyphenyl group can interact with hydrophobic pockets, while the carbamate group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with other bicyclic compounds such as:
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but differ in functional groups, affecting their chemical properties and applications.
Isoxazole Derivatives: Although structurally different, isoxazole derivatives also exhibit unique biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-[(4-propan-2-yloxyphenyl)carbamoyl]-2-azabicyclo[2.2.2]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-14(2)27-17-9-7-16(8-10-17)23-20(25)18-12-15-6-11-19(18)24(13-15)21(26)28-22(3,4)5/h7-10,14-15,18-19H,6,11-13H2,1-5H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOGDSHYCAZMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CC3CCC2N(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855833 | |
Record name | tert-Butyl 6-({4-[(propan-2-yl)oxy]phenyl}carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178881-82-7 | |
Record name | tert-Butyl 6-({4-[(propan-2-yl)oxy]phenyl}carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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